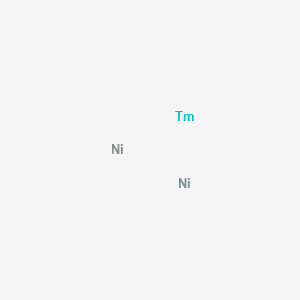
Nickel;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the rare earth-nickel systems and exhibit unique magnetic and structural properties. Thulium is a rare earth element, while nickel is a transition metal, and their combination results in compounds with interesting physical and chemical characteristics .
Métodos De Preparación
Nickel-thulium compounds can be synthesized through various methods. One common method involves the use of a sol-gel process, where nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used as precursors. Glucose acts as a capping agent, reductant, and natural template in the synthesis process . Another method involves the use of high-temperature solid-state reactions, where the elements are combined and heated to form the desired intermetallic compound .
Análisis De Reacciones Químicas
Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated in the presence of oxygen, nickel reacts to form nickel (II) oxide . Thulium, like other lanthanides, typically forms compounds in the +3 oxidation state, such as thulium oxide . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Nickel-thulium compounds have several scientific research applications. They are used in the development of advanced materials with unique magnetic properties, which are important for various technological applications . Thulium-doped nickel ferrite nanoparticles, for example, have been studied for their photocatalytic properties and potential use in environmental remediation . Additionally, these compounds are used in the field of catalysis, where they serve as catalysts for various chemical reactions .
Mecanismo De Acción
The mechanism of action of nickel-thulium compounds is primarily related to their magnetic and structural properties. The presence of thulium influences the magnetic anisotropy of the system, resulting in unique magnetic behaviors . The molecular targets and pathways involved in these effects are related to the crystal structure and electronic configuration of the compounds .
Comparación Con Compuestos Similares
Nickel-thulium compounds can be compared to other rare earth-nickel compounds, such as those formed with terbium, dysprosium, and erbium . These compounds share similar structural and magnetic properties but differ in their specific magnetic behaviors and applications. For example, terbium-nickel compounds exhibit different magnetic anisotropy compared to thulium-nickel compounds . The uniqueness of nickel-thulium compounds lies in their specific combination of magnetic and structural properties, which make them suitable for specialized applications.
Propiedades
Número CAS |
12142-97-1 |
|---|---|
Fórmula molecular |
Ni2Tm |
Peso molecular |
286.321 g/mol |
Nombre IUPAC |
nickel;thulium |
InChI |
InChI=1S/2Ni.Tm |
Clave InChI |
IQOXUFXVWCNLFB-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
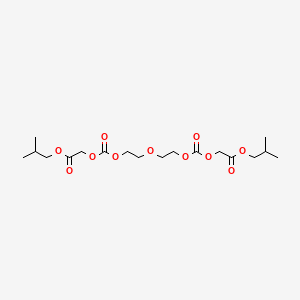
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

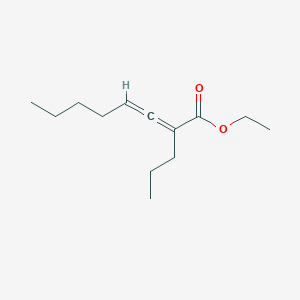
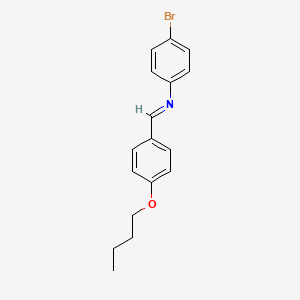
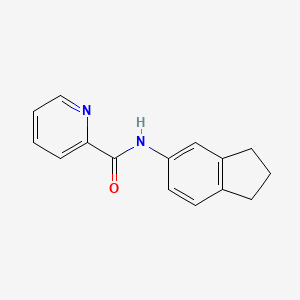
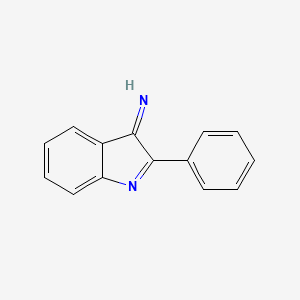
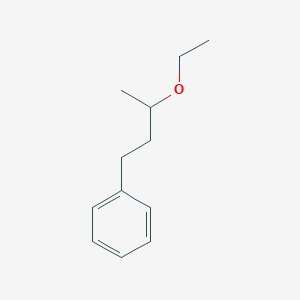
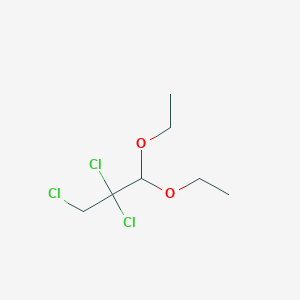
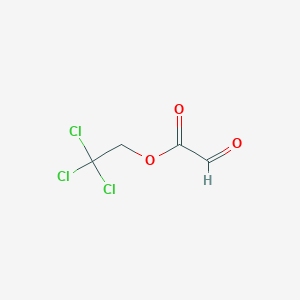
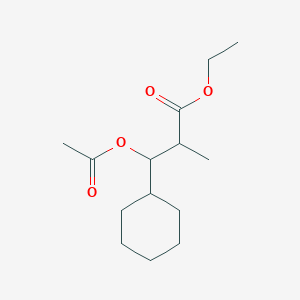
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
